molecular formula C23H29ClN2 B1337106 2-[2-[4-(Diethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride CAS No. 6359-45-1

2-[2-[4-(Diethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride

Cat. No. B1337106
CAS RN: 6359-45-1
M. Wt: 368.9 g/mol
InChI Key: PKALEBFTSZCHGU-UHFFFAOYSA-M
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Description

This compound is also known as Basic Violet 16 . It is a dark red powder . When dyed at high temperature (120°C), the shade is yellower . It is mainly used for dyeing acrylic fibers, and the pH value is below 5, which is stable to light and color . It can also be used for direct printing of acrylic, diacetate, and acid-modified polyester fabrics .


Synthesis Analysis

The product is obtained by condensation of three times and p-N,N-diethylaminobenzaldehyde as raw materials .


Molecular Structure Analysis

The molecular formula of this compound is C23H29ClN2 . The exact mass is 368.20200 .

Scientific Research Applications

“2-[2-[4-(Diethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride”, also known as Basic Violet 16 , has several applications, particularly in the field of dyeing and textiles . Here are some of its applications:

  • Dyeing Acrylic Fibers

    • Basic Violet 16 is primarily used for dyeing acrylic fibers . It is stable to light and color when the pH value is below 5 .
  • Direct Printing of Fabrics

    • Basic Violet 16 can also be used for direct printing of acrylic, diacetate, and acid-modified polyester fabrics .
  • Preparation of Covalent Organic Frameworks (COFs)

    • While not directly related to Basic Violet 16, porphyrin-based covalent organic frameworks (COFs) have garnered significant attention in the scientific community .
    • COFs are a class of highly functional porous materials composed of lightweight elements interconnected by covalent bonds . They are characterized by structural order, high crystallinity, and large specific surface area .
    • The integration of naturally occurring porphyrin molecules, renowned for their inherent rigidity and conjugate planarity, as building blocks in COFs has garnered significant attention .
    • This strategic incorporation addresses the limitations associated with free-standing porphyrins, resulting in the creation of well-organized porous crystal structures with molecular-level directional arrangements .
    • The unique optical, electrical, and biochemical properties inherent to porphyrin molecules endow these COFs with diversified applications, particularly in the realm of biology .
  • Ink Manufacturing

    • Basic Violet 16 can be used in the production of inks due to its vibrant color .
  • Biological Staining

    • Basic dyes like Basic Violet 16 can be used in biological staining, a technique used in microscopy to enhance the contrast of biological specimens .
  • Photodynamic Therapy

    • While not directly related to Basic Violet 16, similar compounds known as porphyrins have been used in photodynamic therapy, a treatment method used in medicine .
    • In this application, a photosensitizing agent (like a porphyrin) is introduced into the body and absorbed by cells. When exposed to a specific wavelength of light, the agent becomes activated and can kill nearby cells . This method has been used to treat certain types of cancer and other diseases.

Safety And Hazards

This compound is classified as dangerous with hazard statements H319-H300-H330 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

N,N-diethyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N2.ClH/c1-6-25(7-2)19-15-12-18(13-16-19)14-17-22-23(3,4)20-10-8-9-11-21(20)24(22)5;/h8-17H,6-7H2,1-5H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKALEBFTSZCHGU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=CC2=[N+](C3=CC=CC=C3C2(C)C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C/C2=[N+](C3=CC=CC=C3C2(C)C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-[4-(Diethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride

CAS RN

6359-45-1
Record name Basic Violet 16
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6359-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Basic Violet 16
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006359451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-Indolium, 2-[2-[4-(diethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, chloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-[2-[4-(diethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.181
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R McGregor, A Maziarz - Remediation Journal, 2021 - Wiley Online Library
Synthetic dyes have been shown to be micropollutants in various aquatic and groundwater systems, often occurring at milligram per liter (mg/L) concentrations. Synthetic dyes are …

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